![molecular formula C16H18NO3P B14364719 Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate CAS No. 90829-83-7](/img/structure/B14364719.png)
Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate is an organophosphorus compound that features a phosphonate group bonded to a diphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate can be achieved through several methods. One common approach involves the reaction of aniline derivatives with triphenyl phosphite in the presence of a catalytic amount of salicylic acid at 20°C. This reaction proceeds via a radical-radical coupling mechanism and tolerates a wide range of functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of microwave irradiation and palladium catalysts can significantly reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism by which diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate exerts its effects involves the interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
Similar Compounds
Chalcone: An α,β-unsaturated ketone with similar structural features but different functional groups.
Imidazole Derivatives: Compounds containing a five-membered ring with nitrogen atoms, which also exhibit diverse biological activities.
Uniqueness
Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate is unique due to its specific phosphonate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propiedades
Número CAS |
90829-83-7 |
|---|---|
Fórmula molecular |
C16H18NO3P |
Peso molecular |
303.29 g/mol |
Nombre IUPAC |
N-(diphenoxyphosphorylmethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C16H18NO3P/c1-2-13-17-14-21(18,19-15-9-5-3-6-10-15)20-16-11-7-4-8-12-16/h2-12,17H,1,13-14H2 |
Clave InChI |
QCTSYKKISMTRJM-UHFFFAOYSA-N |
SMILES canónico |
C=CCNCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


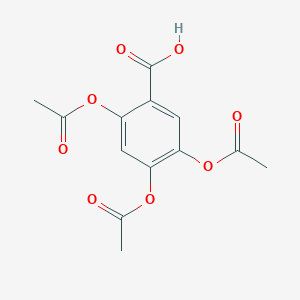
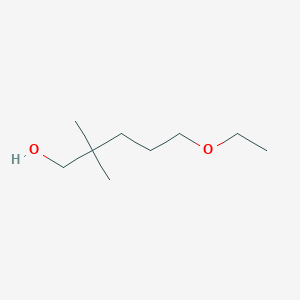
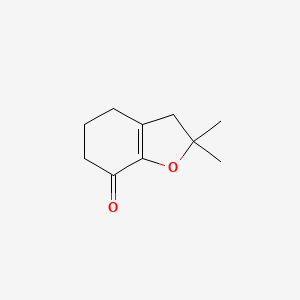
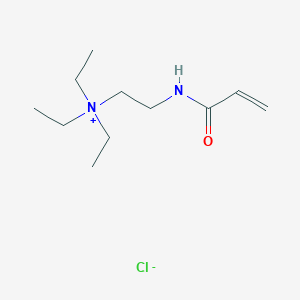

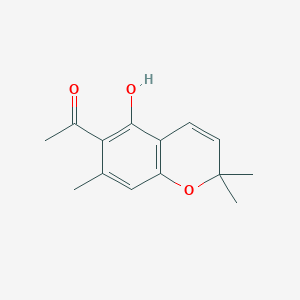
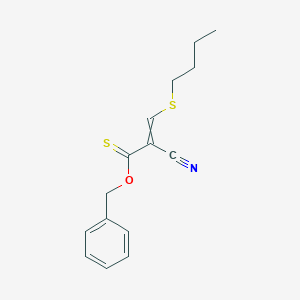
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
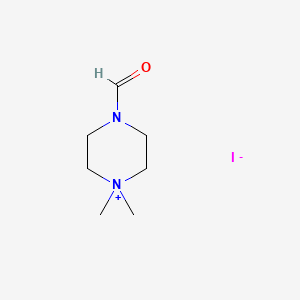
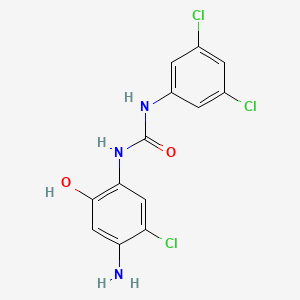



![[2-(2-Bromoethoxy)ethyl]benzene](/img/structure/B14364728.png)
